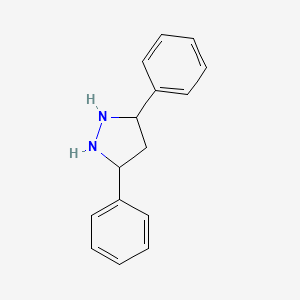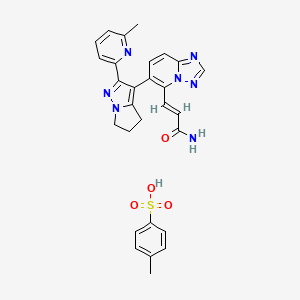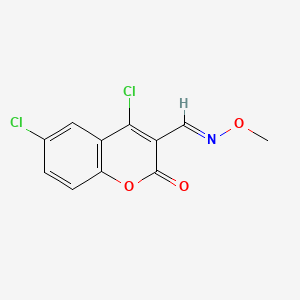
Antibacterial agent 196
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has demonstrated significant antifungal activity, particularly against Rhizoctonia solani, with an EC50 value of 0.46 μg/mL . The discovery and development of such compounds are crucial in the fight against bacterial and fungal infections, especially in the context of rising antibiotic resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 196 involves the formation of the oxime ether structure within the coumarin derivative. The specific synthetic route and reaction conditions are detailed in the literature, which includes the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of the final product, and adhering to industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 196 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s structure and activity.
Reduction: The addition of hydrogen or removal of oxygen, which can also impact the compound’s properties.
Substitution: This involves replacing one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions: The reactions typically involve common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield different coumarin derivatives, while substitution reactions could produce a variety of oxime ether-containing compounds.
Scientific Research Applications
Antibacterial agent 196 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of oxime ether-containing coumarin derivatives.
Biology: Investigated for its antifungal properties and potential use in controlling fungal infections in plants.
Medicine: Explored for its potential as an antifungal agent in treating infections caused by Rhizoctonia solani and other pathogens.
Mechanism of Action
The mechanism of action of antibacterial agent 196 involves its interaction with the fungal cell wall and mitochondria. The compound induces the sprawling growth of hyphae, distorts the outline of cell walls, and reduces the number of mitochondria in Rhizoctonia solani . This disruption of cellular structures and functions ultimately leads to the inhibition of fungal growth and activity.
Comparison with Similar Compounds
Coumarin Derivatives: Other coumarin derivatives with similar structures and antifungal activities.
Oxime Ether Compounds: Compounds containing oxime ether structures that exhibit antifungal or antibacterial properties.
Uniqueness: Antibacterial agent 196 is unique due to its specific combination of a coumarin backbone and an oxime ether functional group. This structural uniqueness contributes to its potent antifungal activity and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C11H7Cl2NO3 |
|---|---|
Molecular Weight |
272.08 g/mol |
IUPAC Name |
4,6-dichloro-3-[(E)-methoxyiminomethyl]chromen-2-one |
InChI |
InChI=1S/C11H7Cl2NO3/c1-16-14-5-8-10(13)7-4-6(12)2-3-9(7)17-11(8)15/h2-5H,1H3/b14-5+ |
InChI Key |
KNNVCGARVUUHDE-LHHJGKSTSA-N |
Isomeric SMILES |
CO/N=C/C1=C(C2=C(C=CC(=C2)Cl)OC1=O)Cl |
Canonical SMILES |
CON=CC1=C(C2=C(C=CC(=C2)Cl)OC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


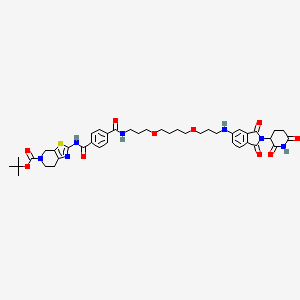
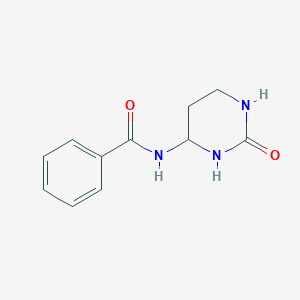

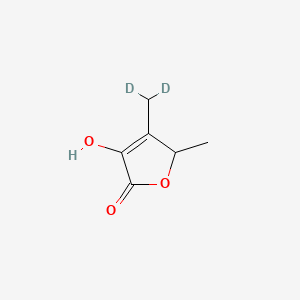
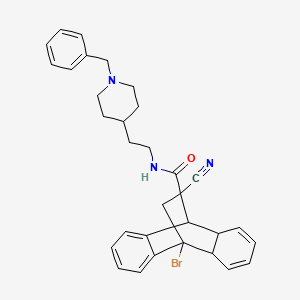
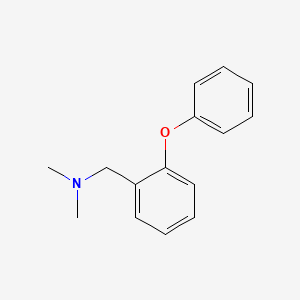
![2-[4-[4-(2-bromo-1,3-thiazole-4-carbonyl)piperazine-1-carbonyl]phenyl]-1H-benzimidazole-4-carboxamide](/img/structure/B12369265.png)
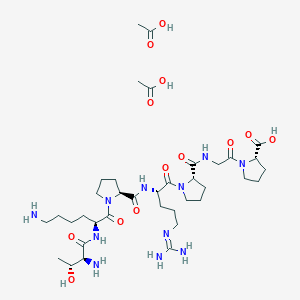

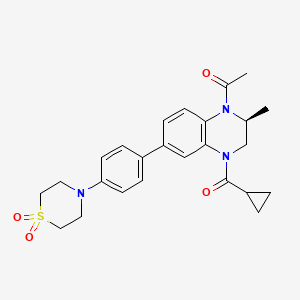

![N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12369303.png)
